molecular formula C17H13F3N2 B2413675 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-96-9

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B2413675
CAS No.: 318288-96-9
M. Wt: 302.3
InChI Key: MGNCHSNQKFXWBR-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 3-methylphenyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with substituted phenyl ketones. One common synthetic route includes the reaction of 3-methylphenylhydrazine with 3-(trifluoromethyl)acetophenone under acidic or basic conditions to form the desired pyrazole ring. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.

Chemical Reactions Analysis

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, forming various cyclic derivatives.

Scientific Research Applications

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole: The position of the trifluoromethyl group is different, potentially leading to variations in its properties.

    1-(3-methylphenyl)-4-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, which can significantly alter its lipophilicity and biological activity.

The unique combination of the 3-methylphenyl and 3-(trifluoromethyl)phenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological profiles, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring with two significant substituents: a 3-methylphenyl group and a 3-(trifluoromethyl)phenyl group. The synthesis typically involves the cyclization of hydrazine derivatives with substituted phenyl ketones, such as the reaction of 3-methylphenylhydrazine with 3-(trifluoromethyl)acetophenone under acidic or basic conditions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing cellular processes. Notably, compounds containing the 1H-pyrazole scaffold have shown promising anticancer properties across several cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Prostate Cancer
  • Colorectal Cancer

In vitro studies have demonstrated that derivatives of pyrazole can inhibit the growth of cancer cells significantly .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act on specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Metabolic Stability : The trifluoromethyl group enhances lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy as a drug candidate .

Pharmacological Properties

Recent studies indicate that this compound exhibits a range of pharmacological activities:

Activity TypeDescriptionReferences
Anticancer Inhibits growth in multiple cancer cell lines
Antifungal Moderate activity against various fungi
Anti-inflammatory Significant reduction in inflammatory markers
Antimicrobial Effective against bacterial strains

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of various pyrazole derivatives, including those structurally similar to this compound. Results showed inhibition rates exceeding 70% against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Antifungal Efficacy : Research on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides revealed that certain derivatives exhibited over 50% inhibition against Gibberella zeae, outperforming commercial fungicides .
  • Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their anti-inflammatory properties, showing up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Properties

IUPAC Name

1-(3-methylphenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-12-4-2-7-16(8-12)22-11-14(10-21-22)13-5-3-6-15(9-13)17(18,19)20/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCHSNQKFXWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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